molecular formula C6H5ClO3 B1202319 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one CAS No. 7559-81-1

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Cat. No. B1202319
CAS RN: 7559-81-1
M. Wt: 160.55 g/mol
InChI Key: WSVIQCQIJLDTEK-UHFFFAOYSA-N
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Patent
US06472532B1

Procedure details

A 2-liter 3-neck round bottom flask was equipped with a mechanical stirrer. The flask was charged with kojic acid (0.25 kg, 1.759 mol) and 750 ml acetonitrile at 0° C. The kojic acid was insoluble in acetonitrile and stayed as a suspension. Thionyl chloride (140 ml, 1.919 mol) was added dropwise via a dropping funnel at ice bath temperature. The solid slowly dissolved to give a red clear solution. After 15 minutes, a white solid appeared. After 3 hrs at 0° C., the insoluble solid was filtered. The solid was filtered by suction filtration. The solid was mixed with water (0.5L) and then filtered. The acetonitrile mother liquor was reduced to 15% of the original volume and filtered. The solid was washed with water (200 ml) and then acetonitrile (50 ml). The combined solid was dried to constant weight (269 g, 95.2% yield). M.p. 166-1680° C. [lit value 166-167° C.]. 1H-NMR (DMSO-d6) δ: 4.66 (s, 2H, CH2Cl), 6.57 (s, 1H, CH), 8.12 (s, 1H, CH), 9.3 (br. s, 1H, OH).
Quantity
0.25 kg
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95.2%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9]O.S(Cl)([Cl:13])=O>C(#N)C>[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][Cl:13]

Inputs

Step One
Name
Quantity
0.25 kg
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter 3-neck round bottom flask was equipped with a mechanical stirrer
DISSOLUTION
Type
DISSOLUTION
Details
The solid slowly dissolved
CUSTOM
Type
CUSTOM
Details
to give a red clear solution
WAIT
Type
WAIT
Details
After 3 hrs at 0° C.
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the insoluble solid was filtered
FILTRATION
Type
FILTRATION
Details
The solid was filtered by suction filtration
ADDITION
Type
ADDITION
Details
The solid was mixed with water (0.5L)
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water (200 ml)
CUSTOM
Type
CUSTOM
Details
The combined solid was dried to constant weight (269 g, 95.2% yield)
CUSTOM
Type
CUSTOM
Details
M.p. 166-1680° C. [lit value 166-167° C.]

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=C(OC=C(C1=O)O)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.